molecular formula C9H12N2O2 B14847726 Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate

Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate

Cat. No.: B14847726
M. Wt: 180.20 g/mol
InChI Key: QUTPGWCJZFJACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative as the starting material.

    Functional Group Introduction:

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

    Methylation: The methyl group at the 4th position can be introduced through alkylation reactions using methylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(aminomethyl)picolinate: This compound has a similar structure but lacks the methyl group at the 4th position.

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a different core structure but shares the aminomethyl and carboxylate ester functionalities.

Uniqueness

Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4th position enhances its lipophilicity and may influence its interaction with biological targets.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6-3-7(5-10)11-8(4-6)9(12)13-2/h3-4H,5,10H2,1-2H3

InChI Key

QUTPGWCJZFJACN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.